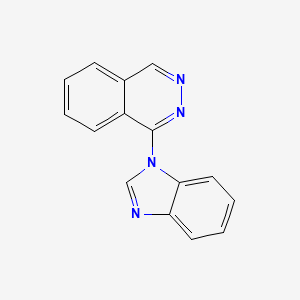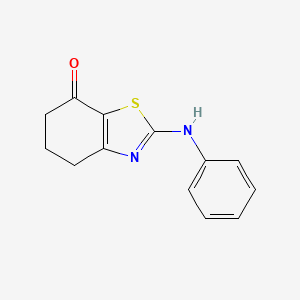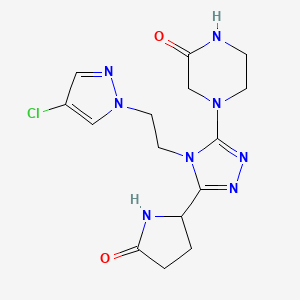![molecular formula C8H4Cl3N3O B7441230 2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine](/img/structure/B7441230.png)
2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine (TCMP) is a heterocyclic compound with a pyrido[4,3-d]pyrimidine ring system. It has been widely used in scientific research as a tool to study various biological processes. TCMP is a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation.
Mécanisme D'action
2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine inhibits CDK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of the substrate and leads to cell cycle arrest. This compound has been shown to be highly selective for CDK2 and does not inhibit other CDKs or kinases.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to promote neuronal differentiation and enhance synaptic plasticity. This compound has been used in studies to investigate the role of CDK2 in various biological processes, including cell cycle regulation, DNA replication, and neuronal differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine is its high selectivity for CDK2, which allows for specific inhibition of this enzyme without affecting other CDKs or kinases. This compound is also relatively easy to synthesize and purify, making it readily available for research. However, this compound has limited solubility in aqueous solutions, which can make it challenging to use in certain experiments. Additionally, this compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in some assays.
Orientations Futures
There are several future directions for research involving 2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine. One area of interest is the development of more potent and selective CDK2 inhibitors based on the this compound scaffold. Another area of research is the investigation of the role of CDK2 in neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound has also been used in studies to investigate the role of CDK2 in cardiac hypertrophy and heart failure. Further research is needed to fully understand the potential therapeutic applications of this compound in these areas.
Méthodes De Synthèse
The synthesis of 2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine involves a multi-step process starting from commercially available starting materials. The first step involves the condensation of 2,4,7-trichloroquinoline with ethyl cyanoacetate to form 2,4,7-trichloro-8-cyanoquinoline. This intermediate is then converted to this compound by reacting it with methanol and sodium methoxide. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine has been extensively used in scientific research as a CDK2 inhibitor. CDK2 is a critical regulator of the cell cycle and is involved in DNA replication and cell division. Inhibition of CDK2 by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been used to study the role of CDK2 in neuronal differentiation and synaptic plasticity.
Propriétés
IUPAC Name |
2,4,7-trichloro-8-methoxypyrido[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3N3O/c1-15-5-4-3(2-12-7(5)10)6(9)14-8(11)13-4/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKMNRKEUYPVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CN=C1Cl)C(=NC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2S)-3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]isoindole-1,3-dione](/img/structure/B7441152.png)


![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441189.png)


![2-[(2-Bromoprop-2-EN-1-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B7441206.png)

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide](/img/structure/B7441212.png)

![2-chloro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7441221.png)

